molecular formula C18H10BrN3O5 B12470943 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B12470943
M. Wt: 428.2 g/mol
InChI Key: COSLWXWGPOUJPW-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound with a molecular formula of C24H14BrN3O5 This compound is characterized by the presence of a bromophenyl group, a benzoxazole ring, and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.

    Formation of the Nitrofuran Moiety: The nitrofuran moiety can be synthesized by nitration of a furan derivative using a mixture of nitric acid and sulfuric acid.

    Coupling Reactions: The final step involves coupling the benzoxazole derivative with the nitrofuran derivative under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-butoxybenzamide
  • N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is unique due to the presence of the nitrofuran moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C18H10BrN3O5

Molecular Weight

428.2 g/mol

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H10BrN3O5/c19-11-3-1-2-10(8-11)18-21-13-9-12(4-5-14(13)27-18)20-17(23)15-6-7-16(26-15)22(24)25/h1-9H,(H,20,23)

InChI Key

COSLWXWGPOUJPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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